4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one
CAS No.: 22278-81-5
Cat. No.: VC21274192
Molecular Formula: C4H6N4OS
Molecular Weight: 158.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22278-81-5 |
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Molecular Formula | C4H6N4OS |
Molecular Weight | 158.18 g/mol |
IUPAC Name | 4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
Standard InChI | InChI=1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h5H2,1H3,(H,7,10) |
Standard InChI Key | BRTAAZXLXLRRFH-UHFFFAOYSA-N |
SMILES | CC1=NNC(=S)N(C1=O)N |
Canonical SMILES | CC1=NNC(=S)N(C1=O)N |
Introduction
Chemical Structure and Properties
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is characterized by a 1,2,4-triazine ring with specific functional groups attached at various positions. The compound has a molecular formula of C4H6N4OS and a molecular weight of 158.18 g/mol . Its structure includes an amino group at position 4, a mercapto (thiol) group at position 3, a methyl substituent at position 6, and a carbonyl group at position 5.
The IUPAC name for this compound is 4-amino-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one . It is also known by several synonyms including 4-amino-6-methyl-3-thioxo-2H-1,2,4-triazin-5-one and 4-amino-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one .
Table 1: Basic Chemical Information
Property | Value |
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Chemical Name | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one |
CAS Number | 22278-81-5 |
Molecular Formula | C4H6N4OS |
Molecular Weight | 158.18 g/mol |
IUPAC Name | 4-amino-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one |
InChI | 1S/C4H6N4OS/c1-2-3(9)8(5)4(10)7-6-2/h6H,1,5H2,(H,7,10) |
InChIKey | UOUWIUIKWVGTKP-UHFFFAOYSA-N |
Physical Characteristics
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one typically exists as a solid at room temperature . Though the search results don't specify the exact physical appearance of this particular compound, related compounds in this class often present as white to off-white crystalline solids.
The compound contains multiple functional groups that influence its physical and chemical behavior:
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The amino group (-NH2) serves as a hydrogen bond donor
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The carbonyl group (C=O) acts as a hydrogen bond acceptor
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The mercapto (thiol) group (-SH) introduces opportunities for redox chemistry
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The methyl group contributes to the lipophilicity of the molecule
These structural features collectively determine the compound's solubility, reactivity, and biological properties.
Synthesis Methods
The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one has been documented in scientific literature from 1983 to 2015, as summarized in a comprehensive review . Multiple synthetic routes have been developed to prepare this compound and its derivatives.
According to research findings, efficient synthetic methodologies for preparing 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives include :
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Condensation reactions
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Cyclization processes
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Hydrazinolysis
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Alkylation reactions
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Condensation-addition reactions
These straightforward synthetic approaches allow for the preparation of various derivatives with different substituents, enabling structure-activity relationship studies. The synthetic flexibility of this compound contributes to its value as a scaffold for medicinal chemistry research.
Structural Characterization
Multiple analytical techniques are employed to characterize 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and confirm its structure. These analytical methods include:
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Spectroscopic analysis:
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Infrared (IR) spectroscopy for functional group identification
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Proton Nuclear Magnetic Resonance (1H NMR) for hydrogen environments
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Carbon-13 Nuclear Magnetic Resonance (13C NMR) for carbon frameworks
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Single crystal X-ray diffraction analysis provides definitive confirmation of the three-dimensional structure, including bond lengths, bond angles, and molecular conformation .
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Elemental analysis to verify the percentage composition of carbon, hydrogen, nitrogen, oxygen, and sulfur.
These complementary analytical techniques collectively ensure accurate structural characterization of the synthesized compounds.
Cancer Cell Line | Type | IC50 Range (μg/mL) |
---|---|---|
HEPG-2 | Hepatocellular carcinoma | 6.71 - 31.25 |
HCT-116 | Colorectal carcinoma | 6.71 - 31.25 |
MCF-7 | Mammary gland breast cancer | 6.71 - 31.25 |
The IC50 values (concentration required to inhibit 50% of cell growth) ranging from 6.71 to 31.25 μg/mL indicate significant anticancer potential . These findings suggest that derivatives of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one could serve as promising candidates for anticancer drug development.
Structure-Activity Relationships
The biological activity of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one derivatives appears to be influenced by the nature and position of substituents on the triazine ring. The mercapto group at position 3 and the amino group at position 4 are particularly important for biological activity.
Comparison with the related compound 4-amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one reveals how substituent modification (methyl versus tert-butyl at position 6) can alter the compound's properties . Such structural variations provide insights into the relationship between molecular structure and biological activity.
Reactivity Patterns
The reactivity of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one is primarily determined by its functional groups, each offering distinct reaction sites that can be exploited for further derivatization or for interaction with biological targets.
The mercapto group at position 3 is particularly reactive and can participate in various transformations:
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Oxidation reactions to form disulfides
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Alkylation to form thioethers
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Acylation reactions
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Metal coordination through the sulfur atom
The amino group at position 4 can undergo:
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Acylation and alkylation reactions
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Condensation with aldehydes or ketones
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Diazotization followed by various transformations
The carbonyl function at position 5 provides additional opportunities for chemical modifications. These reactive sites make 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one a versatile scaffold for preparing a wide range of derivatives with potentially enhanced biological activities.
Applications in Medicinal Chemistry
4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one serves as an important scaffold in medicinal chemistry, particularly for the development of anticancer agents. The demonstrated anticancer activity against multiple cell lines positions this compound as a promising lead structure for drug discovery programs .
The 1,2,4-triazine scaffold, to which this compound belongs, has garnered significant attention in medicinal chemistry due to its diverse biological applications . This heterocyclic system provides a versatile platform for the design and development of bioactive molecules with therapeutic potential.
Current applications of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one include:
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As a synthetic intermediate for preparing bioactive derivatives
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As a lead compound for anticancer drug discovery
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As a structural template for developing novel heterocyclic compounds with improved pharmacological profiles
Future Research Directions
Based on the current understanding of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one and its derivatives, several promising research directions can be identified:
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Mechanism of action studies to elucidate how these compounds exert their anticancer effects at the molecular level.
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Expanded biological screening against additional cancer cell lines and other disease models to identify new therapeutic applications.
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Comprehensive structure-activity relationship studies through systematic modification of the basic scaffold.
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Investigation of potential synergistic effects when these compounds are used in combination with established anticancer drugs.
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Development of targeted drug delivery systems to enhance the efficacy and reduce potential side effects of these compounds.
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Green chemistry approaches for more environmentally friendly and efficient synthesis of these compounds and their derivatives.
These research avenues could significantly advance the understanding and application of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one in medicinal chemistry and drug development.
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